Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate
Brand Name: Vulcanchem
CAS No.: 49672-05-1
VCID: VC3772440
InChI: InChI=1S/C10H10N2O2/c1-14-10(13)6-9-11-7-4-2-3-5-8(7)12-9/h2-5H,6H2,1H3,(H,11,12)
SMILES: COC(=O)CC1=NC2=CC=CC=C2N1
Molecular Formula: C10H10N2O2
Molecular Weight: 190.2 g/mol

Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate

CAS No.: 49672-05-1

VCID: VC3772440

Molecular Formula: C10H10N2O2

Molecular Weight: 190.2 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate - 49672-05-1

Description

Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate, with the CAS number 49672-05-1, is a heterocyclic compound that incorporates a benzimidazole ring linked to an acetate group. This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and potential biological activities.

Synthesis and Preparation

The synthesis of methyl 2-(1H-benzo[d]imidazol-2-yl)acetate typically involves the esterification of 2-(1H-benzo[d]imidazol-2-yl)acetic acid. This process can be achieved using thionyl chloride as a catalyst in methanol, resulting in a high yield of the desired compound .

Synthesis Steps:

  • Starting Materials: 2-(1H-benzo[d]imidazol-2-yl)acetic acid, thionyl chloride, methanol.

  • Reaction Conditions: The reaction is carried out at 0°C to room temperature over 18 hours.

  • Yield and Purification: The product is obtained with a yield of approximately 86% after extraction and purification steps .

Potential Applications:

  • Pharmaceuticals: The benzimidazole core is present in several drugs, suggesting potential applications in medicinal chemistry.

  • Chemical Intermediates: It can serve as a precursor for synthesizing more complex molecules.

Safety and Handling

Handling methyl 2-(1H-benzo[d]imidazol-2-yl)acetate requires standard laboratory precautions due to its chemical nature. Although specific hazard data is not detailed, general safety measures should be taken when dealing with organic compounds.

Safety Considerations:

  • Protective Gear: Use gloves, goggles, and a lab coat.

  • Ventilation: Ensure good ventilation to avoid inhalation of vapors.

Future Directions:

  • Biological Activity Studies: Investigating its biological properties could reveal new applications.

  • Chemical Modifications: Exploring modifications to the benzimidazole core could enhance its utility.

Synthesis Table: Preparation of Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate

StepDescriptionConditions
1Thionyl chloride addition0°C, ice-cooled
2Reaction mixture warmingRoom temperature, 18 hours
3Extraction and purificationSaturated NaHCO3_3, DCM, brine

Potential Applications Table

ApplicationDescription
PharmaceuticalsPotential precursor for drug synthesis
Chemical IntermediatesUseful for synthesizing complex molecules

Safety Table: Handling Precautions

PrecautionDescription
Protective GearGloves, goggles, lab coat
VentilationGood ventilation to avoid inhalation
CAS No. 49672-05-1
Product Name Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate
Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
IUPAC Name methyl 2-(1H-benzimidazol-2-yl)acetate
Standard InChI InChI=1S/C10H10N2O2/c1-14-10(13)6-9-11-7-4-2-3-5-8(7)12-9/h2-5H,6H2,1H3,(H,11,12)
Standard InChIKey XRCSXYDSFRSLEX-UHFFFAOYSA-N
SMILES COC(=O)CC1=NC2=CC=CC=C2N1
Canonical SMILES COC(=O)CC1=NC2=CC=CC=C2N1
PubChem Compound 854341
Last Modified Aug 16 2023

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